

# Application Notes and Protocols for Chemical Bath Deposition of CuInS<sub>2</sub> Buffer Layer

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## Compound of Interest

Compound Name: Copper;indium

CAS No.: 12053-87-1

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These application notes provide a detailed overview and experimental protocols for the deposition of Copper Indium Disulfide (CuInS<sub>2</sub>) thin films using the Chemical Bath Deposition (CBD) method. This technique offers a cost-effective and scalable approach for fabricating buffer layers, which are critical components in thin-film solar cells.

## Introduction

Copper Indium Disulfide (CuInS<sub>2</sub>) is a promising ternary chalcopyrite semiconductor material with a direct bandgap of approximately 1.5 eV, making it an ideal absorber layer in photovoltaic devices.[1][2] The Chemical Bath Deposition (CBD) method is a solution-based technique that allows for the deposition of thin films on various substrates by controlled precipitation from a chemical bath.[2] This method is advantageous due to its low cost, potential for large-area deposition, and operation at near-room temperatures, avoiding the need for expensive vacuum equipment.[1][3][4]

## Deposition Chemistry and Mechanism

The chemical bath for CuInS<sub>2</sub> deposition typically contains a source of copper ions (e.g., CuSO<sub>4</sub> or CuCl<sub>2</sub>), a source of indium ions (e.g., In<sub>2</sub>(SO<sub>4</sub>)<sub>3</sub> or InCl<sub>3</sub>), a sulfur source (e.g., thioacetamide (TAA) or thiourea), and complexing agents to control the release of metal ions. The deposition process is based on the slow release of Cu<sup>+</sup> and In<sup>3+</sup> ions from their complexes and S<sup>2-</sup> ions from the hydrolysis of the sulfur source in an acidic or alkaline medium. The film formation occurs when the ionic product of the constituent ions exceeds the solubility product of CuInS<sub>2</sub>.

## Experimental Protocols

This section details a generalized protocol for the chemical bath deposition of CuInS<sub>2</sub> thin films. Specific parameters can be adjusted based on desired film characteristics as summarized in Table 1.

### Substrate Preparation

- Microscope glass slides or other suitable substrates (e.g., ITO-coated glass) should be used.
- Clean the substrates meticulously using a standard procedure:
  - Wash with detergent and rinse with deionized water.
  - Sonicate in acetone for 15 minutes.
  - Sonicate in ethanol for 15 minutes.
  - Rinse thoroughly with deionized water.
  - Dry the substrates using a stream of nitrogen gas.

### Chemical Bath Preparation (Example Protocol)

- Prepare aqueous stock solutions of the precursor materials. For example:
  - 0.1 M Copper (II) Chloride (CuCl<sub>2</sub>)
  - 0.1 M Indium (III) Chloride (InCl<sub>3</sub>)
  - 0.1 M Thioacetamide (CH<sub>3</sub>CSNH<sub>2</sub>)

- In a beaker, mix the required volumes of the copper and indium precursor solutions.
- Add a complexing agent, such as triethanolamine (TEA), to the solution to control the reaction rate.
- Add the thioacetamide solution as the sulfur source.
- Adjust the pH of the solution to the desired value (typically acidic, around 1.0-1.5, or alkaline) using a dilute acid (e.g., H<sub>2</sub>SO<sub>4</sub>) or base (e.g., ammonia).[3]
- Bring the total volume of the solution to the desired level with deionized water.

## Deposition Process

- Place the cleaned substrates in a substrate holder and immerse them in the prepared chemical bath.
- Heat the bath to the desired deposition temperature (e.g., 45-80 °C) and maintain it for the specified deposition time (e.g., 45-120 minutes).[1][3]
- After the deposition time has elapsed, remove the substrates from the bath.
- Rinse the coated substrates with deionized water to remove any loosely adhered particles.
- Dry the films in air or with a stream of nitrogen.

## Post-Deposition Annealing (Optional but Recommended)

- To improve the crystallinity and stoichiometry of the deposited films, a post-deposition annealing step is often necessary.[3]
- Place the dried films in a furnace and anneal them in a controlled atmosphere (e.g., vacuum, nitrogen, or sulfur atmosphere) at temperatures ranging from 300 to 520 °C for 30 minutes to 1.5 hours.[3][5]

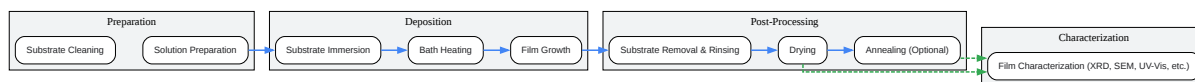
## Data Presentation: Deposition Parameters and Film Properties

The following table summarizes various deposition parameters and the resulting film properties reported in the literature for CBD-deposited CuInS<sub>2</sub>.

Precursor Salts	Complexing Agent	Sulfur Source	pH	Bath Temp. (°C)	Deposition Time (min)	Post-Annealing	Film Thickness (nm)	Band gap (eV)	Stoichiometry (Cu:In:S)	Reference
CuSO <sub>4</sub> , In <sub>2</sub> (SO <sub>4</sub> ) <sub>3</sub>	NH <sub>4</sub> NO <sub>3</sub> , C <sub>6</sub> H <sub>15</sub> NO <sub>3</sub>	CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> SNH <sub>2</sub>	1.0-1.5	80	120	520 °C (vacuum)	500	1.78	1:0.5 6:0.6 3 (annealed)	[3]
CuCl <sub>2</sub> ·2H <sub>2</sub> O, InCl <sub>3</sub>	-	-	-	80	-	-	-	-	-	[4]
CuSO <sub>4</sub> , InCl <sub>3</sub>	TEA	Thiourea	Alkaline	45	-	-	-	1.40 - 1.46	19.25 :65.8 7:14.88 (at%)	[1]
CuCl <sub>2</sub> ·H <sub>2</sub> O, InCl <sub>3</sub>	TEA	Thioacetamide	-	Room Temp.	-	700 K (sulfur atm.)	-	1.5 (as-dep), 1.52 (annealed)	-	[1]
-	-	-	Acidic	-	-	450 °C (sulfur atm.)	-	-	-	[5]

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the chemical bath deposition of CuInS<sub>2</sub> thin films.



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Workflow for Chemical Bath Deposition of  $\text{CuInS}_2$ .

## Characterization of $\text{CuInS}_2$ Buffer Layers

The properties of the deposited  $\text{CuInS}_2$  films are typically evaluated using various characterization techniques:

- **Structural Properties:** X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the films.
- **Morphological Properties:** Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to study the surface morphology, grain size, and film uniformity.
- **Compositional Analysis:** Energy Dispersive X-ray Analysis (EDAX or EDX) provides the elemental composition of the deposited films.
- **Optical Properties:** UV-Vis Spectroscopy is used to determine the optical bandgap of the semiconductor film.
- **Electrical Properties:** Hall effect measurements can be used to determine the conductivity type (n-type or p-type), carrier concentration, and mobility of the films.[3]

## Conclusion

The Chemical Bath Deposition method is a versatile and economical technique for the fabrication of  $\text{CuInS}_2$  thin film buffer layers for solar cell applications. The properties of the deposited films are highly dependent on the deposition parameters such as precursor

concentrations, pH, temperature, and deposition time, as well as post-deposition treatments like annealing. By carefully controlling these parameters, it is possible to produce high-quality CuInS<sub>2</sub> films with desirable characteristics for efficient photovoltaic devices.

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